molecular formula C19H13ClN2O4S2 B2467964 (Z)-2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid CAS No. 403829-39-0

(Z)-2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

Cat. No.: B2467964
CAS No.: 403829-39-0
M. Wt: 432.89
InChI Key: CCNVBJJFICRTIF-DHDCSXOGSA-N
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Description

(Z)-2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a novel and potent small-molecule inhibitor of the Proviral Integration Moloney virus (PIM) kinase family. PIM kinases are serine/threonine kinases that function as key regulators of cell survival, proliferation, and apoptosis, and their overexpression is frequently associated with tumorigenesis and treatment resistance in various hematological malignancies and solid tumors source . This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, effectively blocking their catalytic activity. This inhibition leads to the dephosphorylation and subsequent functional activation of pro-apoptotic proteins like Bad, while also downregulating the expression of anti-apoptotic proteins such as Bcl-2, thereby shifting the cellular balance towards programmed cell death source . Its primary research value lies in its application as a chemical probe to dissect the oncogenic signaling pathways driven by PIM kinases, particularly in the context of leukemia and lymphoma. Studies have demonstrated its efficacy in inducing apoptosis and suppressing tumor growth in preclinical models, making it a valuable tool for investigating mechanisms of cancer cell survival and for evaluating potential combination therapies with other anticancer agents source .

Properties

IUPAC Name

2-[[2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O4S2/c20-13-7-3-1-5-11(13)9-15-17(24)22(19(27)28-15)10-16(23)21-14-8-4-2-6-12(14)18(25)26/h1-9H,10H2,(H,21,23)(H,25,26)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNVBJJFICRTIF-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid, a thiazolidinone derivative, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This compound's structure allows it to interact with various biological targets, making it a subject of extensive research.

Chemical Structure and Synthesis

The compound is synthesized through the Knoevenagel condensation reaction involving 3-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)-butanoic acid and (Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal in the presence of sodium acetate under reflux conditions. The resulting product is characterized by its thiazolidinone core, which is essential for its biological activity.

Anticancer Activity

Research indicates that thiazolidinone derivatives, including the target compound, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives with similar structures showed IC50 values ranging from 5.85 µM to 4.53 µM against HCT116 cancer cells, outperforming standard treatments like 5-Fluorouracil .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell LineIC50 (µM)Reference
Les-3331MCF-722.54
Les-3331MDA-MB-2315.08
Les-3331HCT1164.53
Les-3331AGS<10

The mechanism of action involves apoptosis induction and modulation of mitochondrial membrane potential, as evidenced by flow cytometry analyses. The compound also influences caspase activity, which is crucial for programmed cell death .

Antimicrobial Activity

The antimicrobial efficacy of thiazolidinone derivatives has been evaluated against various bacterial strains. The minimal inhibitory concentration (MIC) values for some derivatives indicate potent antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainMIC (µM)Reference
Les-3331Staphylococcus aureus1.27
Les-3331Escherichia coli2.54
Les-3331Pseudomonas aeruginosa2.65

Case Study 1: Anticancer Mechanism

In a detailed study on the anticancer effects of Les-3331, researchers observed a significant increase in apoptosis markers in MCF-7 cells treated with the compound. The study utilized ELISA to quantify levels of caspases and other apoptotic indicators, confirming the compound's role in triggering cell death pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related thiazolidinones revealed that compounds with similar structural motifs displayed MIC values comparable to established antibiotics, indicating their potential as therapeutic agents against resistant bacterial strains .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of this compound is C19H13ClN2O4S2, with a molecular weight of 432.89 g/mol. The synthesis typically involves a Knoevenagel condensation reaction between 3-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)-butanoic acid and (Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal, conducted in the presence of sodium acetate under reflux conditions. This synthetic route is crucial for producing the compound's thiazolidinone core, which is essential for its biological activity.

Anticancer Activity

Research indicates that thiazolidinone derivatives, including (Z)-2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid, exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that derivatives with similar structures can have IC50 values ranging from 5.85 µM to 4.53 µM against HCT116 cancer cells, demonstrating their potential to outperform standard treatments such as 5-Fluorouracil.

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell LineIC50 (µM)Reference
Les-3331MCF-722.54
Les-3331MDA-MB-2315.08
Les-3331HCT1164.53
Les-3331AGS<10

The mechanism of action involves apoptosis induction and modulation of mitochondrial membrane potential, as evidenced by flow cytometry analyses. The compound influences caspase activity, which is crucial for programmed cell death.

Antimicrobial Activity

The antimicrobial efficacy of thiazolidinone derivatives has been evaluated against various bacterial strains. The minimal inhibitory concentration (MIC) values indicate potent antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainMIC (µM)Reference
Les-3331Staphylococcus aureus1.27
Les-3331Escherichia coli2.54
Les-3331Pseudomonas aeruginosa2.65

Case Study 1: Anticancer Mechanism

A detailed study on the anticancer effects of Les-3331 demonstrated a significant increase in apoptosis markers in MCF-7 cells treated with the compound. The study utilized ELISA to quantify levels of caspases and other apoptotic indicators, confirming the compound's role in triggering cell death pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related thiazolidinones revealed that compounds with similar structural motifs displayed MIC values comparable to established antibiotics, indicating their potential as therapeutic agents against resistant bacterial strains.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name Benzylidene Substituent Core Structure Biological Activity Reference
(Z)-2-((5-(3-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)amino)propanoic acid 3-Fluoro Thiazolidinone + propanoic acid Anticancer (in vitro)
(Z)-4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid 4-Nitro Azetidinone + benzoic acid Antibacterial
(Z)-2-((5-(4-chlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) substituted acids 4-Chloro Thiazol-4-one + amino acids Anticancer (IC50: 8–12 µM)
(Z)-2-(5-(5-chloro-2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid 5-Chloro-2-hydroxy Thiazolidinone + acetic acid Not reported
Target compound: (Z)-2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid 2-Chloro Thiazolidinone + benzoic acid Under investigation N/A

Key Observations :

  • Substituent Position and Halogen Effects : The 2-chloro substituent in the target compound may enhance lipophilicity and target binding compared to 3-fluoro or 4-chloro analogues, as ortho-substituents often improve steric interactions with hydrophobic enzyme pockets .
  • Core Structure Variations: Azetidinone derivatives (e.g., compound from ) exhibit reduced anticancer potency compared to thiazolidinones, likely due to differences in ring strain and hydrogen-bonding capacity .
  • Bioisosteric Replacements: Replacing the benzoic acid moiety with propanoic acid (as in ) reduces solubility but may improve membrane permeability.

Key Observations :

  • The target compound’s synthesis achieves higher yields (85–90%) under mild conditions (room temperature, ethanol) compared to azetidinone derivatives (65% yield) requiring prolonged heating .
  • Microwave-assisted synthesis (e.g., ) offers superior efficiency (92% yield in 15 min) but requires specialized equipment, limiting scalability.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (Z)-2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid?

  • Methodological Answer : The synthesis typically involves a Knoevenagel condensation between 4-oxo-2-thioxothiazolidin-3-ylacetic acid and 2-chlorobenzaldehyde, followed by coupling with 2-aminobenzoic acid. Key parameters include refluxing in glacial acetic acid with sodium acetate as a catalyst (3–4 hours at 110°C) . Recrystallization from methanol or acetic acid-DMF mixtures improves purity. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to thiazolidinone precursor) .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?

  • Methodological Answer :

  • FT-IR : Confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
  • ¹H/¹³C-NMR : Assigns Z-configuration via coupling constants (e.g., vinyl proton δ ~7.5–8.0 ppm, J = 12–14 Hz) and aromatic substituent patterns .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., C–H···O interactions between the thiazolidinone and benzoic acid moieties) .

Q. How can solubility challenges be addressed during purification?

  • Methodological Answer : The compound’s low aqueous solubility necessitates polar aprotic solvents (e.g., DMF, DMSO) for dissolution. Recrystallization from acetic acid or methanol-water mixtures (9:1 v/v) enhances purity. For HPLC purification, a C18 column with acetonitrile/0.1% TFA gradient (30–70% over 20 minutes) is effective .

Advanced Research Questions

Q. How do reaction mechanisms differ when varying substituents on the benzylidene or benzoic acid moieties?

  • Methodological Answer : Substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) alter the electrophilicity of the aldehyde in Knoevenagel condensations, impacting reaction rates and Z/E selectivity. Computational DFT studies (e.g., Gibbs free energy barriers) and Hammett correlations (σ⁺ values) can quantify these effects . Experimental validation requires monitoring reaction progress via TLC or in situ IR .

Q. What strategies resolve contradictory data in biological activity assays (e.g., IC₅₀ variability)?

  • Methodological Answer : Discrepancies may arise from differences in cell lines, assay protocols, or compound stability. Standardize assays using:

  • Dose-response curves (3–5 replicates per concentration).
  • Stability tests (HPLC-MS to detect degradation products under assay conditions) .
  • Molecular docking : Compare binding modes in target proteins (e.g., kinases, PPAR-γ) to explain potency variations .

Q. How can substituent modifications enhance selectivity for specific molecular targets?

  • Methodological Answer : Introduce bioisosteric replacements (e.g., replacing Cl with CF₃) to modulate lipophilicity (clogP) and hydrogen-bonding capacity. SAR studies guided by crystallographic data (e.g., Protein Data Bank entries) identify critical interactions. For example, bulkier substituents on the benzylidene group may improve fit into hydrophobic pockets .

Q. What analytical methods resolve discrepancies in pKa or UV-Vis spectral data?

  • Methodological Answer : Use potentiometric titration (e.g., Sirius T3 instrument) to measure pKa values of ionizable groups (carboxylic acid: ~2.5–3.5; phenolic –OH if present: ~9–10). Compare experimental UV-Vis λmax (e.g., ~350 nm for conjugated systems) with TD-DFT calculations to validate electronic transitions .

Q. How can computational modeling predict metabolic stability or toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use QSAR models (e.g., SwissADME, pkCSM) to estimate CYP450 inhibition, hepatotoxicity, and plasma protein binding .
  • Metabolite Identification : Simulate Phase I/II metabolism via cytochrome P450 docking (AutoDock Vina) and validate with LC-MS/MS .

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